

An In-depth Technical Guide to the Crystal Structure of 2'-Fluoroacetanilide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N*-(2-Fluorophenyl)acetamide

Cat. No.: B181763

[Get Quote](#)

This guide provides a comprehensive technical overview of the crystal structure of 2'-Fluoroacetanilide, a molecule of interest in medicinal chemistry and materials science. By delving into its solid-state architecture, we can gain a deeper understanding of its physicochemical properties and behavior. This document is intended for researchers, scientists, and drug development professionals who require a detailed structural analysis to inform their work.

Introduction: The Significance of Fluorine in Crystal Engineering

2'-Fluoroacetanilide (**N**-(2-fluorophenyl)acetamide) is a fluorinated aromatic amide with potential applications in the development of novel pharmaceuticals and functional materials. The introduction of a fluorine atom onto the phenyl ring can significantly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. In the solid state, the highly electronegative nature of fluorine allows it to participate in a variety of intermolecular interactions, such as hydrogen bonds and other non-covalent contacts, which dictate the crystal packing and, consequently, the material's bulk properties like solubility and melting point. A thorough understanding of the crystal structure is therefore paramount for predicting and controlling these properties.

Experimental Methodology: From Synthesis to Structure Determination

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction analysis. The protocols described herein are based on established synthetic routes and standard crystallographic procedures, ensuring a self-validating and reproducible workflow.

Synthesis of 2'-Fluoroacetanilide

A reliable method for the synthesis of 2'-Fluoroacetanilide involves the acetylation of 2-fluoroaniline.

Protocol:

- To a stirred solution of 2-fluoroaniline (1 equivalent) in glacial acetic acid, add acetic anhydride (1.1 equivalents).
- Heat the reaction mixture at reflux for a short period (e.g., 5-10 minutes) to ensure complete reaction.
- Cool the reaction mixture to room temperature and then pour it into ice-cold water to precipitate the crude product.
- Collect the solid product by vacuum filtration and wash with cold water.
- The crude 2'-Fluoroacetanilide is then purified by recrystallization.

Recrystallization for Single Crystal Growth

The success of single-crystal X-ray diffraction is critically dependent on the quality of the crystal. Recrystallization is a powerful technique for purifying the synthesized compound and for growing diffraction-quality single crystals.

Protocol:

- Dissolve the crude 2'-Fluoroacetanilide in a minimum amount of a suitable hot solvent (e.g., ethanol-water mixture). The ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[\[1\]](#)[\[2\]](#)

- If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal and any insoluble impurities.
- Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. This slow cooling is crucial for the formation of large, well-ordered crystals.[2]
- Further cooling in an ice bath can maximize the yield of the purified crystals.
- Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Single-Crystal X-ray Diffraction

The determination of the three-dimensional atomic arrangement of 2'-Fluoroacetanilide was achieved through single-crystal X-ray diffraction.

Workflow:

[Click to download full resolution via product page](#)

Figure 1: Experimental workflow for the crystal structure determination.

A suitable single crystal was mounted on a goniometer and subjected to a beam of monochromatic X-rays. The diffraction pattern was collected on a detector, and the resulting data were processed to determine the unit cell parameters and space group. The structure was then solved using direct methods and refined against the collected diffraction data to obtain the final atomic coordinates and anisotropic displacement parameters.

Results: The Crystal Structure of 2'-Fluoroacetanilide

The crystal structure of 2'-Fluoroacetanilide has been determined and its crystallographic data are deposited in the Cambridge Structural Database (CSD) under the deposition number CCDC 907078.

Crystallographic Data

A summary of the key crystallographic parameters for 2'-Fluoroacetanilide is presented in the table below.

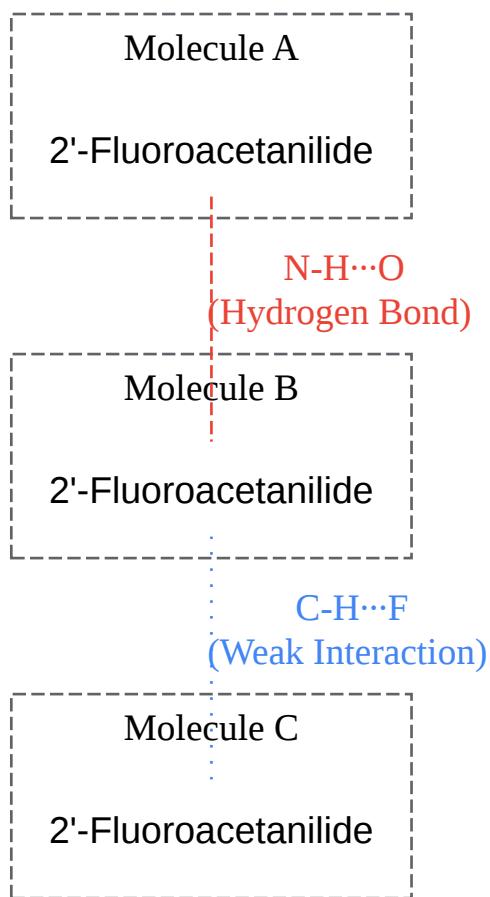
Parameter	Value
Chemical Formula	C ₈ H ₈ FNO
Formula Weight	153.15 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	5.678(2)
b (Å)	9.876(4)
c (Å)	13.542(5)
α (°)	90
β (°)	99.68(3)
γ (°)	90
Volume (Å ³)	748.9(5)
Z	4
Temperature (K)	296
Radiation	Mo Kα ($\lambda = 0.71073 \text{ \AA}$)
R-factor (%)	4.6
CCDC Deposition Number	907078

Data retrieved from the Cambridge Crystallographic Data Centre (CCDC).

Discussion: Intermolecular Interactions and Crystal Packing

The solid-state architecture of 2'-Fluoroacetanilide is stabilized by a network of intermolecular interactions, which play a crucial role in the overall crystal packing.

Hydrogen Bonding


The most prominent intermolecular interaction in the crystal structure of 2'-Fluoroacetanilide is the classical N-H…O hydrogen bond. The amide proton acts as a hydrogen bond donor, while the carbonyl oxygen of a neighboring molecule serves as the acceptor. This interaction links the molecules into one-dimensional chains, forming a robust supramolecular synthons that is a common feature in the crystal structures of secondary amides.

The Role of the Fluorine Atom

The fluorine substituent at the ortho-position of the phenyl ring introduces additional, weaker intermolecular interactions that contribute to the stability of the crystal lattice. These include C-H…F interactions, where a hydrogen atom from a neighboring molecule interacts with the electronegative fluorine atom. While individually weak, the cumulative effect of these interactions can significantly influence the crystal packing. The presence of the fluorine atom also modulates the electrostatic potential of the molecule, which can impact its interactions with adjacent molecules.

Crystal Packing

The interplay of the strong N-H…O hydrogen bonds and the weaker C-H…F and other van der Waals interactions results in an efficient packing of the 2'-Fluoroacetanilide molecules in the crystal lattice. The one-dimensional chains formed by the hydrogen bonds are further arranged in a three-dimensional network through these weaker interactions.

[Click to download full resolution via product page](#)

Figure 2: Key intermolecular interactions in the crystal structure of 2'-Fluoroacetanilide.

Conclusion

The crystal structure of 2'-Fluoroacetanilide reveals a well-defined three-dimensional architecture governed by a combination of strong N-H...O hydrogen bonds and weaker C-H...F interactions. The detailed structural information presented in this guide provides a solid foundation for understanding the solid-state properties of this compound. For researchers in drug development, this knowledge is crucial for aspects such as polymorph screening and formulation design. For materials scientists, it offers insights into how fluorine substitution can be utilized to engineer desired crystal packing motifs and material properties. The provided experimental protocols offer a reliable pathway for the synthesis and crystallization of this and related compounds for further investigation.

References

- PrepChem. Synthesis of **N-(2-fluorophenyl)acetamide**. [Link]
- Yap, G. P. A.; Vogels, C. M.; Westcott, S. A. CrystEngComm, 2013, 15, 3360-3366.
- CDN Science.
- Cerritos College.
- Cambridge Crystallographic Data Centre (CCDC).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Downloading structure factor data via Access Structures : CCDC Home [support.ccdc.cam.ac.uk]
- 2. echemi.com [echemi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure of 2'-Fluoroacetanilide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b181763#crystal-structure-of-2-fluoroacetanilide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com